molecular formula C5H6Cl2O B3014412 1-(2,2-Dichlorocyclopropyl)ethanone CAS No. 61971-73-1

1-(2,2-Dichlorocyclopropyl)ethanone

Cat. No. B3014412
CAS RN: 61971-73-1
M. Wt: 153
InChI Key: OATQAOXFDDOSLI-UHFFFAOYSA-N
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Description

“1-(2,2-Dichlorocyclopropyl)ethanone” is a chemical compound with the molecular formula C5H6Cl2O . It has an average mass of 153.007 Da and a monoisotopic mass of 151.979568 Da . This compound is mainly used as a chemical intermediate .


Synthesis Analysis

The synthesis of “1-(2,2-Dichlorocyclopropyl)ethanone” involves taking cyclopropylmethyl ketone as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the “1-(2,2-Dichlorocyclopropyl)ethanone” is obtained by rectification .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Dichlorocyclopropyl)ethanone” consists of a cyclopropyl group attached to an ethanone group, with two chlorine atoms attached to the cyclopropyl group .


Physical And Chemical Properties Analysis

“1-(2,2-Dichlorocyclopropyl)ethanone” has a molecular weight of 153.01 . The InChI code for this compound is 1S/C5H6Cl2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Agricultural Fungicides: 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a derivative of 1-(2,2-Dichlorocyclopropyl)ethanone, is crucial for synthesizing prothioconazole, a promising agricultural fungicide. It is synthesized via nucleophilic substitution and optimized for high yield and purity, suitable for industrial application (H. Ji et al., 2017).

Biochemical Synthesis

  • Creation of Chiral Intermediates for Medications: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, a treatment for acute coronary syndromes, is synthesized from 2-chloro-1-(3,4-difluorophenyl)ethanone, a related compound to 1-(2,2-Dichlorocyclopropyl)ethanone. This process is noted for its high conversion rate, green and environmentally sound approach, and potential for industrial use (Xiang Guo et al., 2017).

Pharmaceutical and Drug Development

  • Synthesis of Branched Tryptamines: The rearrangement of cyclopropylketone arylhydrazones, derived from compounds similar to 1-(2,2-Dichlorocyclopropyl)ethanone, leads to the formation of tryptamine derivatives. This method is effective in synthesizing enantiomerically pure tryptamine derivatives, essential in pharmaceutical research (R. Salikov et al., 2017).

Chemical Characterization

  • Crystal Structure Analysis: A study on 1-(5-chloro-2-hydroxyphenyl)ethanone, a structurally similar compound to 1-(2,2-Dichlorocyclopropyl)ethanone, delves into its crystal structure using various techniques, providing valuable insights into its molecular structure and potential applications in material science and chemistry (D. Majumdar, 2016).

Catalytic Behavior

  • Catalysis in Organic Chemistry: Research into compounds like 1-(2,2-Dichlorocyclopropyl)ethanone has led to the synthesis of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, highlighting their catalytic behavior toward ethylene reactivity, an area critical in organic and industrial chemistry (Wen‐Hua Sun et al., 2007).

Enantioselective Synthesis

  • Enantioselective Synthesis for Antifungal Agents: The biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone by a specific Acinetobacter sp. strain for the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent, demonstrates the potential of microbial biocatalysis in pharmaceutical synthesis (Yan-Li Miao et al., 2019).

properties

IUPAC Name

1-(2,2-dichlorocyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATQAOXFDDOSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dichlorocyclopropyl)ethanone

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